molecular formula C12H8Cl2O B1329928 3-(3,5-Dichlorophenyl)phenol CAS No. 79881-34-8

3-(3,5-Dichlorophenyl)phenol

Cat. No.: B1329928
CAS No.: 79881-34-8
M. Wt: 239.09 g/mol
InChI Key: WJHDDTBKRIGOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)phenol: is a chemical compound with the molecular formula C12H8Cl2O . It is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 3 and 5 positions on one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dichlorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and halides in the presence of a palladium catalyst to form the desired biphenyl structure .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenol derivatives under controlled conditions. The process may include the use of aluminum trichloride as a catalyst and acetyl chloride as a chlorinating agent . The reaction is carried out at elevated temperatures to ensure complete chlorination and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to less chlorinated phenols or completely dechlorinated phenols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of less chlorinated or dechlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-(3,5-Dichlorophenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3,5-Dichlorophenol: A closely related compound with similar chemical properties but lacking the additional phenyl ring.

    2,4-Dichlorophenol: Another chlorinated phenol with chlorine atoms at different positions on the phenyl ring.

    4-Chlorophenol: A simpler chlorinated phenol with only one chlorine atom.

Uniqueness: 3-(3,5-Dichlorophenyl)phenol is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structure allows for more complex interactions and applications compared to simpler chlorinated phenols .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHDDTBKRIGOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229940
Record name (1,1'-Biphenyl)-3-ol, 3',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79881-34-8
Record name (1,1'-Biphenyl)-3-ol, 3',5'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-ol, 3',5'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.